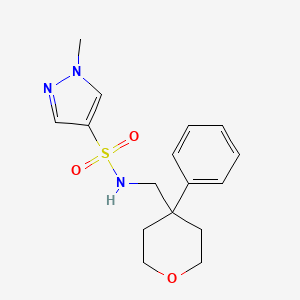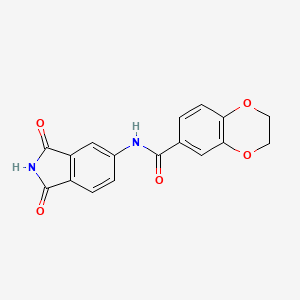
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as DBIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBIBO is a heterocyclic compound that contains two fused rings, a benzodioxine and an isoindole ring. It has a molecular formula of C20H13NO6 and a molecular weight of 367.32 g/mol.
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
This compound, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, has gained significant attention for its potential use in pharmaceutical synthesis . Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives is crucial for unlocking their potential as therapeutic agents .
Herbicides
The compound has been found to have potential applications in the field of herbicides . This suggests that it could be used in the development of new products for controlling unwanted plant growth.
Colorants and Dyes
N-isoindoline-1,3-dione heterocycles have been used in the production of colorants and dyes . Their unique chemical structure can produce a wide range of colors, making them valuable in this industry.
Polymer Additives
These compounds have also found use as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.
Organic Synthesis
In the field of organic synthesis, these compounds are of great interest due to their diverse chemical reactivity . They can undergo a variety of reactions, making them useful in the synthesis of complex organic molecules.
Photochromic Materials
The compound has potential applications in the development of photochromic materials . These are materials that change color in response to light, and they have a wide range of uses, from eyewear to security inks.
Anticancer Potential
Some of the compounds were reported to be non-toxic and it made sense to investigate their anticancer potential using cell line experiments . This suggests that they could have potential applications in cancer treatment.
Inhibitory Effect Against IDO1
To demonstrate the inhibitory effect of the designed compounds against IDO1, HeLa cells were seeded at 50,000–60,000 cells per well into a 96-well plate in 100 μL of Dulbecco’s modified Eagle’s medium . This suggests that they could have potential applications in the treatment of diseases where IDO1 is implicated.
Mecanismo De Acción
Target of Action
The compound, also known as “Oprea1_104002” or “AB00673286-01” or “N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” or “N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide”, is a derivative of N-isoindoline-1,3-dione N-isoindoline-1,3-dione derivatives have been noted for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
The reactivity of n-isoindoline-1,3-diones and their potential applications in different fields are explored . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are emphasized, with the aim of unlocking their potential as therapeutic agents .
Biochemical Pathways
N-isoindoline-1,3-dione derivatives have been noted for their diverse chemical reactivity and promising applications .
Pharmacokinetics
N-isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons, and its common structure is –co–n– ®–co–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo .
Result of Action
N-isoindoline-1,3-dione derivatives were synthesized, characterized, and investigated against blood cancer using k562 and raji cell lines . Cytotoxicity assay was performed to determine the influence of phthalimide derivatives on the survival of the cancer cells .
Action Environment
The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-15(9-1-4-13-14(7-9)24-6-5-23-13)18-10-2-3-11-12(8-10)17(22)19-16(11)21/h1-4,7-8H,5-6H2,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPGSGTUSTWQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2474966.png)
![3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2474967.png)
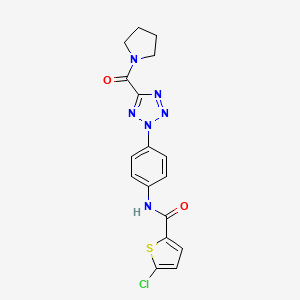
![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2474969.png)
![(Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2474973.png)

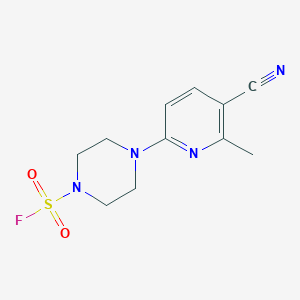
![N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2474977.png)
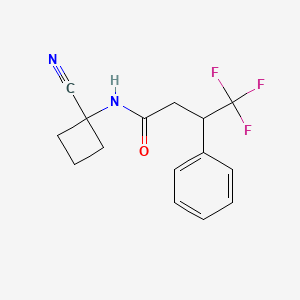
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxyacetamide](/img/structure/B2474980.png)
![1-Oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2474983.png)

![5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine](/img/structure/B2474986.png)
